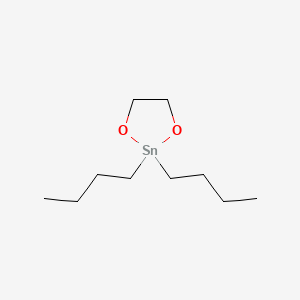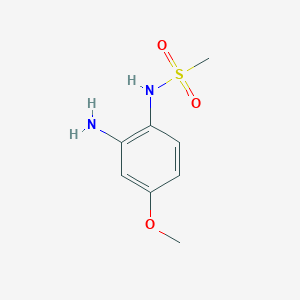
N-Fmoc-1,6-hexanediamine hydrobromide
Übersicht
Beschreibung
“N-Fmoc-1,6-hexanediamine hydrobromide” is a biochemical used for proteomics research . It has a molecular formula of C21H26N2O2•HBr and a molecular weight of 419.36 .
Molecular Structure Analysis
The empirical formula of “this compound” is C21H26N2O2 • HBr . The SMILES string representation of the molecule isNCCCCCCNC(OCC1C2=C(C=CC=C2)C3=C1C=CC=C3)=O.[H]Br . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of approximately 153 °C . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Bio-inspired Functional Materials
Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, showing potential in applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks. These materials have been explored for cell cultivation, bio-templating, optical properties, drug delivery, catalytic activities, therapeutic and antibiotic properties (Tao et al., 2016).
Controlled Drug Delivery
UV Light-Responsive Peptide-Based Supramolecular Hydrogels have been developed for controlled drug delivery, changing their structural network in response to external stimuli. Inspired by the low-molecular-weight peptide hydrogelator Fmoc-FF, a novel peptide including a UV-sensitive phototrigger was synthesized, demonstrating the potential for the controlled release of large molecules (Roth-Konforti et al., 2018).
Smart Biointerfaces for Biosensing and Cell Monitoring
Self-assembled peptide hydrogels, composed of Fmoc-FF, have been utilized to create smart biointerfaces for enzyme-based electrochemical biosensing and cell monitoring. This showcases the hydrogel's capability as both a stable matrix for enzyme embedding and a robust substrate for cell adhesion, promising applications in physiological and pathological investigations (Lian et al., 2016).
Synthesis Methodologies for Hydroxamic Acids
In the synthesis realm, N-Fmoc-aminooxy-2-chlorotrityl polystyrene resin has been highlighted as a facile solid-phase methodology for the construction of hydroxamic acids, showcasing the utility of Fmoc-modified compounds in creating complex molecular structures with potential biochemical applications (Mellor et al., 1997).
Hydrogel Formation and Characterization
The formation and characterization of amino acid-based smart hydrogels, notably for the encapsulation and stabilization of silver nanoclusters within a hydrogel matrix, have been studied. These findings open avenues for novel drug delivery systems and biomedical applications, emphasizing the role of Fmoc-modified compounds in enhancing material properties and functionalities (Roy & Banerjee, 2011).
Safety and Hazards
The substance is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin burns, eye damage, and respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
N-Fmoc-1,6-hexanediamine hydrobromide is a complex compound that is often used in biochemical research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is used as a reagent in cross-linking reactions
Biochemical Pathways
As a reagent used in cross-linking reactions
Pharmacokinetics
The compound has a molecular weight of 419.36 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored at a temperature between 2-8°C . .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.BrH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBKKENLOBODIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583806 | |
| Record name | (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352351-56-5 | |
| Record name | (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
![2-(2H-1,3-benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)

![2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid](/img/structure/B1628420.png)



![1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628426.png)

